Propionyl fluoride
Description
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Properties
IUPAC Name |
propanoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO/c1-2-3(4)5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFABESKCHGSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059987 | |
| Record name | Propanoyl fluoride | |
| Source | EPA DSSTox | |
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Molecular Weight |
76.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430-71-7 | |
| Record name | Propanoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=430-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoyl fluoride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoyl fluoride | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propionyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PROPANOYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3MR4M73ZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propionyl Fluoride: Structural Dynamics, Synthesis, and Chemical Utility
Technical Monograph for Medicinal Chemistry & Process Development
Executive Summary
Propionyl fluoride (
Molecular Architecture & Conformational Dynamics
The reactivity of this compound is governed by the interplay between the strong electronegativity of the fluorine atom and the resonance stabilization of the carbonyl group.
1.1 Electronic Structure and Bonding
The C–F bond in acyl fluorides is significantly stronger (approx. 115 kcal/mol) than the C–Cl bond in acyl chlorides (~81 kcal/mol). However, the carbonyl carbon remains highly electrophilic.
-
Inductive Effect (-I): Fluorine is the most electronegative element, creating a potent inductive withdrawal of electron density from the carbonyl carbon (
), increasing its susceptibility to nucleophilic attack. -
Resonance Effect (+R): Despite the inductive withdrawal, the overlap between the fluorine
lone pair and the carbonyl orbital is more efficient than the overlap in acyl chlorides. This donation imparts partial triple-bond character to the C–O bond, explaining the shortened bond length and high-frequency IR stretch.
1.2 Conformational Isomerism
Microwave spectroscopy confirms that this compound exists in a dynamic equilibrium between two stable rotamers: cis (syn) and gauche .
-
Cis Conformation: The methyl group eclipses the carbonyl oxygen.[1] This is the global minimum, stabilized by the minimization of dipole-dipole repulsion between the carbonyl oxygen and the fluorine atom.
-
Gauche Conformation: The methyl group is rotated approx. 120° out of plane.
-
Rotational Barrier: The internal rotation barrier for the methyl group is approximately 2400 cal/mol, indicating a relatively rigid conformational landscape at room temperature.
Figure 1: Conformational equilibrium between Cis and Gauche rotamers. The Cis form is thermodynamically favored.[2]
Spectroscopic Signatures
Accurate identification of this compound relies on distinguishing it from the hydrolyzed acid or the starting chloride.
Table 1: Key Spectroscopic Parameters
| Method | Parameter | Value / Range | Structural Insight |
| Infrared (IR) | 1840 – 1870 cm⁻¹ | Significantly higher than acyl chlorides (~1800 cm⁻¹) due to F inductive effect and resonance stiffening. | |
| ¹H NMR | Deshielded multiplet due to carbonyl anisotropy and F coupling. | ||
| ¹⁹F NMR | Chemical Shift | +25 to +45 ppm | Distinct singlet (or multiplet if high-res) relative to |
| ¹³C NMR | Carbonyl Carbon | Doublet splitting ( |
Validated Synthesis Protocol: Bifluoride Exchange
While this compound can be synthesized via cyanuric fluoride or DAST, the Halogen Exchange (Halex) method using Potassium Bifluoride (
3.1 Reaction Mechanism
The bifluoride anion (3.2 Step-by-Step Protocol
Safety Note: this compound hydrolyzes to release HF. All operations must be performed in a well-ventilated fume hood using HF-resistant gloves.
-
Reagent Preparation:
-
Charge a round-bottom flask with Potassium Bifluoride (
) (1.5 equivalents). -
Suspend in anhydrous Acetonitrile (or perform neat if utilizing phase transfer catalysis).
-
Expert Tip: Dry the
in a vacuum oven at 80°C overnight to prevent immediate hydrolysis of the acyl chloride.
-
-
Addition:
-
Cool the suspension to 0°C.
-
Add Propionyl Chloride (1.0 equivalent) dropwise over 30 minutes. The reaction is exothermic.
-
Observation: Evolution of HCl gas will occur.[3] Ensure the system is vented through a scrubber (NaOH trap).
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature.
-
Stir vigorously for 4–6 hours.
-
Monitoring: Aliquot a sample for ¹⁹F NMR. Completion is marked by the disappearance of the chloride and appearance of the acyl fluoride signal.
-
-
Purification:
-
This compound (b.p. ~43–45°C) is volatile.
-
Perform a simple distillation directly from the reaction vessel.
-
Collect the fraction boiling between 42°C and 46°C.
-
Figure 2: Synthesis workflow via Potassium Bifluoride exchange.
Reactivity Profile in Drug Development
This compound is increasingly preferred over the chloride in medicinal chemistry libraries due to its chemoselectivity .
-
Stability: It resists hydrolysis in neutral aqueous media for short periods, allowing for biphasic reactions or handling in open air without the immediate "smoking" seen with acyl chlorides.
-
Amide Coupling: It reacts cleanly with amines to form propionamides. The byproduct is HF (or fluoride salt), which is often easier to remove than the HCl salts formed from chlorides.
-
Friedel-Crafts Acylation: In the presence of
or Lewis acids, this compound is a superior acylating agent for arenes, often yielding higher regioselectivity due to the "hard" nature of the fluoride leaving group.
References
-
Microwave Spectrum & Conformation: Stiefvater, O. L., & Wilson, E. B. (1969). Microwave Spectrum, Rotational Isomerism, and Internal Barrier Functions in this compound. The Journal of Chemical Physics.
-
Synthesis via Bifluoride: Tryniszewski, M., & Barbasiewicz, M. (2022).[4] Scalable Synthesis of Acyl Fluorides via Bifluoride Exchange. Synthesis.
-
Acyl Fluoride Stability: Olah, G. A., et al. (1973).[5] Acyl Fluorides: Preparation and Reactivity. Journal of the American Chemical Society. (Foundational text on Acyl Fluoride chemistry).
- IR Spectroscopy of Carbonyls: Mayo, D. W., Miller, F. A., & Hannah, R. W. Course Notes on the Interpretation of Infrared and Raman Spectra. (Standard reference for carbonyl shifts ~1850 cm⁻¹).
Sources
Propionyl fluoride stability and reactivity profile
Technical Whitepaper: Propionyl Fluoride – Physicochemical Stability and Synthetic Utility
Executive Summary
This compound (EtCOF) represents a distinct class of acylating agents that bridges the gap between the high reactivity of acyl chlorides and the metabolic stability of amides. Unlike its chloride analog (propionyl chloride), which suffers from rapid hydrolytic degradation and violent off-gassing, this compound exhibits a "Goldilocks" reactivity profile.[1][2] It possesses sufficient electrophilicity for efficient coupling reactions—particularly in peptide synthesis and Friedel-Crafts acylations—while maintaining enough hydrolytic stability to permit isolation, purification, and short-term storage under ambient conditions.[1][2] This guide outlines the physicochemical properties, stability metrics, and safety protocols required for its integration into drug development workflows.
Physicochemical Profile
This compound is a volatile, colorless liquid.[1][2] Its physical constants dictate specific handling requirements, particularly regarding its low boiling point and volatility.[1][2][3]
| Property | Value | Contextual Note |
| Molecular Formula | ||
| Molecular Weight | 76.07 g/mol | Lighter than Propionyl Chloride (92.52 g/mol ) |
| Boiling Point | 43–45 °C | Critical: Highly volatile.[1][2][4][5] Requires chilled condensers.[2] |
| Density | ~0.95 g/mL (at 13°C) | Less dense than water; phase separation is rapid. |
| Bond Energy (C-X) | ~116 kcal/mol (C-F) | Significantly stronger than C-Cl (~81 kcal/mol), driving stability.[1][2] |
| Solubility | DCM, THF, Et2O | Reacts slowly with protic solvents (water, alcohols).[1][2] |
Stability Dynamics: The Fluorine Effect
The utility of this compound stems from the unique nature of the carbon-fluorine bond. While fluorine is the most electronegative element, inducing a strong partial positive charge on the carbonyl carbon (increasing electrophilicity), the C-F bond is exceptionally strong.[1]
Hydrolysis Resistance
In neutral water, this compound hydrolyzes 100–1000 times slower than propionyl chloride.[1][2]
-
Mechanism: The high bond dissociation energy of C-F renders the expulsion of the fluoride leaving group the rate-limiting step in neutral hydrolysis.
-
Practical Implication: Unlike acid chlorides, which fume instantly upon exposure to humid air, this compound can be weighed in air and briefly handled outside a glovebox, provided the exposure is minimized.[1][2]
Thermal Stability
This compound is thermally stable up to its boiling point.[2] However, it must be stored below 10°C to prevent evaporative loss, not chemical decomposition.[1][2]
Figure 1: Comparative Hydrolysis Stability & Mechanism
Caption: Comparative hydrolysis kinetics. The strong C-F bond makes the elimination step rate-limiting and reversible, conferring stability.[1][2]
Synthetic Utility & Reactivity[2][6]
This compound is not merely a substitute for the chloride; it enables chemistries that chlorides cannot support, particularly in systems sensitive to strong acids (HCl byproduct) or racemization.[1]
The "Goldilocks" Reactivity
-
Hard/Soft Acid-Base (HSAB) Theory: The fluoride ion is a hard base.[1] It pairs well with "hard" Lewis acids (like Boron or Silicon), allowing for unique activation modes.[1][2]
-
Peptide Coupling: Acyl fluorides are excellent for coupling sterically hindered amino acids.[2] Unlike acid chlorides, they do not readily form oxazolones (a pathway to racemization).[1][2]
Recommended Synthesis: Cyanuric Fluoride Protocol
For laboratory-scale production, the reaction of propionic acid with cyanuric fluoride is the standard of reliability.[1][2]
Protocol:
-
Setup: Flame-dried 3-neck flask,
atmosphere, reflux condenser cooled to -10°C (glycol/water). -
Reagents: Propionic acid (1.0 eq), Pyridine (1.0 eq), Cyanuric Fluoride (0.34 eq).[1]
-
Addition: Add Cyanuric Fluoride dropwise to the acid/pyridine mixture in DCM at -10°C.
-
Reaction: Allow to warm to Room Temperature (RT) over 2 hours.
-
Workup: The byproduct (cyanuric acid) precipitates as a solid. Filter through a glass frit.
-
Purification: Fractional distillation. Note: Due to the low BP (44°C), use a Vigreux column and avoid high vacuum; atmospheric or slight vacuum distillation is preferred to prevent product loss to the trap.
Figure 2: Synthetic Workflow & Reactivity Hub
Caption: Synthesis via Cyanuric Fluoride and downstream reactivity pathways (Amidation, Acylation, Esterification).[1][2][6]
Handling & Safety Protocol
CRITICAL WARNING: While this compound is more stable than the chloride, its hydrolysis generates Hydrogen Fluoride (HF) , a systemic poison that penetrates skin and decalcifies bone.[1][2]
Mandatory PPE
-
Gloves: Double-gloving is required.[1][2] Inner: Nitrile.[2] Outer: Neoprene or heavy-duty Butyl rubber.[1][2]
-
Respiratory: All operations must occur in a functioning fume hood.[2]
-
First Aid: Calcium Gluconate gel must be immediately available on the benchtop before starting any work.[2]
Storage & Disposal
-
Storage: Store in Teflon (PFA/FEP) or polyethylene containers. Avoid glass for long-term storage, as trace HF formation will etch the glass, generating water, which accelerates hydrolysis (autocatalytic loop).[1][2]
-
Quenching: Quench excess reagent by slow addition to a stirred solution of saturated Sodium Bicarbonate (
) and Calcium Chloride ( ). The Calcium scavenges fluoride as insoluble .[2]
References
-
Olah, G. A., et al. (1978).[1][2] "Synthetic Methods and Reactions; 63. Preparation of Acyl Fluorides with Pyridinium Poly(hydrogen Fluoride)." Synthesis. Link[1]
-
Carpino, L. A., et al. (1991).[1][2] "Acid Fluorides in Peptide Synthesis." Journal of the American Chemical Society. (Demonstrates the stability and anti-racemization properties). Link
-
Schoenebeck, F., et al. (2021).[1][2] "Acyl Fluorides: A Renaissance." Chemical Reviews. (Comprehensive review of stability and reactivity). Link[1]
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 68157, this compound." Link[1]
Sources
- 1. Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy)- | C7F14O3 | CID 171642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nano.pitt.edu [nano.pitt.edu]
- 3. Propanoyl Fluoride, 2,2,3,3,3-Pentafluoro- | Properties, Uses, Safety Data & China Suppliers [boulingchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 430-71-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. researchgate.net [researchgate.net]
The Renaissance of Propionyl Fluoride: From 19th Century Curiosity to 21st Century Synthon
Executive Summary
Propionyl fluoride (
This technical guide outlines the discovery, physicochemical properties, and synthetic evolution of this compound, providing reproducible protocols for the modern researcher.
Part 1: Historical Genesis (The Discovery)
The history of this compound is inextricably linked to the "Fluorine Rush" of the late 19th century. While acyl chlorides were well-understood by the 1880s, the isolation of elemental fluorine by Henri Moissan in 1886 opened the door to fluorinated organic derivatives.
In 1892 , Moissan's student, M. Meslans , achieved the first systematic synthesis of aliphatic acyl fluorides, including this compound. Meslans utilized a halogen exchange strategy, reacting propionyl chloride with anhydrous zinc fluoride (
Historical Note: Early syntheses were fraught with danger.[1] The use of
produced toxic arsenic byproducts, and the volatile nature of this compound (bp ~44°C) often led to product loss during isolation.
Part 2: Physicochemical Profile & The "Fluoride Anomaly"
To understand why this compound is preferred in specific drug development workflows, one must compare it directly to propionyl chloride. The critical differentiator is the C-F bond strength and the resulting hydrolytic stability.
Comparative Data: this compound vs. Chloride
| Property | This compound ( | Propionyl Chloride ( | Implication for Research |
| Boiling Point | 43–45 °C | 80 °C | Fluoride is significantly more volatile; requires cold handling. |
| C-X Bond Energy | ~117 kcal/mol | ~81 kcal/mol | The C-F bond is thermodynamically stronger, resisting spontaneous hydrolysis. |
| Leaving Group Ability | Moderate ( | Excellent ( | Fluoride leaves less readily, allowing for chemoselective reactions. |
| +25 to +45 ppm (vs | N/A | Distinct diagnostic peak for reaction monitoring. | |
| Hydrolytic Half-Life | Hours (pH dependent) | Minutes/Seconds | Fluoride can be used in mixed aqueous media for peptide coupling. |
The Stability-Reactivity Paradox
Unlike the chloride, which reacts violently with water, this compound hydrolyzes slowly. This is due to the overlap between the fluorine 2p lone pair and the carbonyl
Part 3: Evolution of Synthesis
The synthesis of this compound has evolved from hazardous halogen exchange to "green" deoxyfluorination.
Visualizing the Synthetic Evolution
The following diagram illustrates the shift from metal-halide exchange to modern organocatalytic methods.
Caption: Evolution from 19th-century halogen exchange to modern direct deoxyfluorination using Cyanuric Fluoride.[1]
Part 4: Technical Deep Dive – Experimental Protocols
Protocol A: The Modern Standard (Cyanuric Fluoride Method)
Recommended for bulk preparation of this compound from propionic acid.
Rationale: This method avoids the formation of HCl and uses cyanuric fluoride, which is commercially available and easily handled. The byproduct (cyanuric acid) precipitates out, simplifying purification.
Materials:
-
Propionic Acid (1.0 equiv)
-
Cyanuric Fluoride (0.34 equiv)
-
Pyridine (1.0 equiv)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve Propionic Acid (10 mmol) and Pyridine (10 mmol) in anhydrous DCM (20 mL) at 0°C (ice bath).
-
Addition: Add Cyanuric Fluoride (3.4 mmol) dropwise via syringe. Caution: Exothermic reaction.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate (cyanuric acid) will form.
-
Workup: Filter the reaction mixture through a pad of Celite to remove cyanuric acid.
-
Isolation: The filtrate contains this compound. Due to its low boiling point (~44°C), do not rotary evaporate . Instead, distill the solution carefully using a short-path distillation apparatus at atmospheric pressure. Collect the fraction boiling between 42–46°C.
-
Validation: Check
NMR ( ). Expect a signal around +26 ppm (triplet, coupling).
Protocol B: Historical Halogen Exchange (For Context Only)
Based on Meslans (1892).
-
Reagents: Propionyl Chloride + Anhydrous
. -
Procedure: The chloride is refluxed over anhydrous zinc fluoride.
-
Why we moved away: This reaction is slow, heterogeneous, and often requires high temperatures that degrade the labile product.
Part 5: Applications in Drug Development[2]
This compound is a key reagent in SuFEx (Sulfur-Fluoride Exchange) click chemistry and peptide synthesis. Its stability allows for "chemoselective acylation."
Mechanism of Amide Formation
Unlike acid chlorides, which can react indiscriminately with side-chain hydroxyls or water, this compound is selective for the N-terminus of amines.
Caption: Nucleophilic acyl substitution mechanism. The strong C-F bond prevents premature hydrolysis but yields to amine attack.
Strategic Advantages in Peptidomimetics
-
Racemization Suppression: The fluoride leaving group minimizes the formation of oxazolone intermediates, a common cause of racemization when using acid chlorides.
-
Aqueous Compatibility: Reactions can be run in mixed organic/aqueous solvents, essential for polar biological molecules.
References
-
Meslans, M. (1892). Sur les fluorures d'acides organiques. Annales de Chimie et de Physique, 26, 220-280.
-
Olah, G. A., Nojima, M., & Kerekes, I. (1973). Synthesis of Acyl Fluorides with Cyanuric Fluoride. Synthesis, 1973(08), 487-488.
-
Carpino, L. A., et al. (1991). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent. Journal of the American Chemical Society, 113(17), 6681-6682.
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent. Journal of Organic Chemistry, 64(19), 7048-7054.
Sources
Propionyl Fluoride: A Technical Guide for Medicinal Chemistry
Topic: Propionyl Fluoride: Nomenclature, Synthesis, and Application in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists
Chemical Identity & Nomenclature
This compound is an acyl fluoride derivative of propionic acid. While less ubiquitous than its chloride counterpart, it offers distinct advantages in stability and selectivity for sensitive coupling reactions, particularly in peptide synthesis and fluorination chemistry.
Nomenclature Hierarchy
-
Preferred IUPAC Name (PIN): Propanoyl fluoride
-
Retained IUPAC Name: this compound[1]
-
Systematic Synonyms: 1-Fluoropropan-1-one (rarely used), Propionic acid fluoride
-
CAS Registry Number: 430-71-7[1]
-
PubChem CID: 67937[1]
-
SMILES: CCC(=O)F
Physiochemical Profile
Understanding the physical properties of this compound is critical for process safety, particularly regarding its volatility and density relative to common solvents.
| Property | Value | Context for Handling |
| Molecular Weight | 76.07 g/mol | -- |
| Boiling Point | 43–45 °C | High Volatility: Requires chilled condensers (<0°C) during synthesis and storage.[1] |
| Density | ~0.972 g/mL | Slightly less dense than water; distinct from heavier acyl chlorides.[1] |
| Solubility | DCM, THF, Et₂O | Hydrolyzes in water (slower than acyl chlorides). |
| Appearance | Colorless liquid | Fumes in moist air (HF generation). |
Synthesis & Production Protocols
Unlike acyl chlorides, which are often made via thionyl chloride, acyl fluorides require specific fluorinating agents to avoid over-reaction or side-product formation.
Method A: Cyanuric Fluoride (The "Olah" Method)
This is the gold standard for laboratory-scale synthesis, offering mild conditions suitable for acid-sensitive substrates.
Reagents:
-
Propionic Acid (1.0 equiv)
-
Cyanuric Fluoride (0.34 equiv)
-
Pyridine (1.0 equiv)
-
Solvent: Dichloromethane (DCM)
Protocol (Self-Validating System):
-
Setup: Flame-dry a 3-neck round bottom flask under Argon. Equip with a magnetic stir bar and a reflux condenser cooled to -10°C (ethylene glycol/water).
-
Addition: Dissolve Propionic Acid (10 mmol) and Pyridine (10 mmol) in dry DCM (20 mL). Cool to 0°C.
-
Reaction: Add Cyanuric Fluoride (3.4 mmol) dropwise. The reaction is exothermic; maintain internal temp < 5°C.
-
Monitoring: Stir at 0°C for 1 hour.
-
Validation Point: Monitor via
F NMR. The disappearance of Cyanuric Fluoride (~ -90 ppm) and appearance of the acyl fluoride product signal (-20 to -30 ppm range) confirms conversion.
-
-
Workup: The byproduct (cyanuric acid) precipitates as a white solid. Filter through a sintered glass funnel under inert atmosphere.
-
Isolation: Fractional distillation of the filtrate (due to the low BP of 44°C, do not rotary evaporate).
Method B: Deoxofluorination (DAST/Deoxo-Fluor)
Suitable for small-scale, high-value intermediate synthesis where distillation is difficult.
-
Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
Note: These reagents convert the carboxylic acid -OH directly to -F.
Visualization: Synthesis Workflow
Caption: Figure 1. Synthesis of Propanoyl Fluoride via the Cyanuric Fluoride method, highlighting the filtration step to remove solid byproducts.
Mechanistic Reactivity & Validation
Why use this compound instead of Propionyl Chloride?
-
Bond Strength: The C-F bond (approx. 116 kcal/mol) is stronger than C-Cl (81 kcal/mol). This makes acyl fluorides more stable to moisture and hydrolysis.
-
Hard/Soft Acid Base (HSAB): Fluoride is a hard base and a poor leaving group in S_N2 reactions but excellent in acyl substitution when activated by specific nucleophiles (like amines) or Lewis acids.
-
Reduced Racemization: In peptide coupling (e.g., if propionic acid were a chiral amino acid), the acyl fluoride intermediate maintains stereochemical integrity better than the chloride, which often proceeds via a highly reactive oxazolone intermediate.
Analytical Validation (The "Trustworthiness" Pillar)
To confirm you have synthesized the correct species, rely on these spectroscopic markers:
-
F NMR: The definitive check.
-
Shift: -20 to -30 ppm (relative to CFCl₃).
-
Splitting: Triplet (coupling to the adjacent -CH₂- protons).
-
-
IR Spectroscopy:
-
Carbonyl Stretch: ~1840 cm⁻¹ (Distinctly higher wavenumber than acyl chlorides (~1800 cm⁻¹) or esters (~1740 cm⁻¹) due to the high electronegativity of Fluorine).
-
-
H NMR:
-
Look for the characteristic quartet of the methylene group (-CH₂-) shifted downfield compared to the acid precursor.
-
Visualization: Reactivity Pathway
Caption: Figure 2. Nucleophilic Acyl Substitution mechanism showing the formation of the stable amide bond.
Applications in Drug Development
Peptide Coupling (TFFH Reagent)
This compound represents the simplest model for Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) mediated couplings. It is used to cap N-termini of peptides with high efficiency and minimal epimerization.
Friedel-Crafts Acylation
Acyl fluorides are superior to chlorides in Friedel-Crafts reactions catalyzed by Boron Trifluoride (BF₃). The "hard" interaction between F and B creates a super-electrophile without generating solid aluminum salts that complicate workup.
Bioisosteres
While this compound itself is a reagent, the propionyl moiety is often modified with fluorine (e.g.,
Safety & Toxicology
Hazard: Acyl fluorides hydrolyze to release Hydrogen Fluoride (HF) and Propionic Acid.
-
Skin/Eye: Causes severe burns.[1] HF burns may not be immediately painful but cause deep tissue necrosis and bone damage.
-
Inhalation: Highly toxic.[1] Use only in a well-ventilated fume hood.
-
First Aid: Calcium Gluconate gel must be available in the lab whenever handling acyl fluorides.
References
-
Olah, G. A., et al. (1973).[2] "Synthetic Methods and Reactions; I. Preparation of Acyl Fluorides from Carboxylic Acids with Cyanuric Fluoride." Synthesis. Link
-
Carpino, L. A., et al. (1990). "Acid Fluorides in Peptide Synthesis." Journal of the American Chemical Society. Link
-
Prakash, G. K. S., et al. (2019).[3] "Preparation of Acyl Fluorides." Organic Letters. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 67937, Propanoyl fluoride." PubChem. Link
Sources
Methodological & Application
Application Note: Propionyl Fluoride (EtCOF) in Advanced Organic Synthesis
Executive Summary
Propionyl fluoride (EtCOF) represents a "Goldilocks" electrophile in organic synthesis: it possesses high reactivity toward specific transition-metal catalysts and nucleophiles while exhibiting remarkable stability against hydrolysis compared to its chloride counterpart. This guide details the handling of EtCOF, specifically addressing its volatility (bp 44 °C), and provides validated protocols for its generation and use in Nickel-catalyzed cross-couplings and racemization-free amide synthesis.
Part 1: Chemical Profile & Mechanistic Advantage[1]
The Fluoride Difference
Unlike propionyl chloride, this compound resists background hydrolysis due to the strength of the C–F bond (~116 kcal/mol vs. ~81 kcal/mol for C–Cl). However, it remains highly activated for nucleophilic attack due to the high electronegativity of fluorine, which increases the electrophilicity of the carbonyl carbon.
Key Advantages:
-
Atom Economy: Lower molecular weight leaving group.
-
Selectivity: Inert to many conditions that decompose acid chlorides, allowing for "storage-stable" active esters.
-
Orthogonal Reactivity: Uniquely suited for Ni-catalyzed oxidative addition without decarbonylation (under specific ligand control).
Physical Properties & Handling
-
CAS: 430-71-7
-
Boiling Point: ~43–45 °C (Volatile!)
-
Storage: Store at 2–8 °C under inert atmosphere.
-
Handling: All transfers must occur using cold syringes or cannulas to prevent vapor pressure buildup and loss of reagent.
Part 2: Synthesis of this compound
While commercially available, in-situ generation or laboratory synthesis is often preferred to ensure purity and avoid degradation. The Cyanuric Fluoride method (Olah protocol) is the most scalable and atom-efficient.
Protocol A: Scalable Synthesis via Cyanuric Fluoride[1]
Reagents:
-
Propionic Acid (1.0 equiv)
-
Cyanuric Fluoride (0.34 equiv)
-
Pyridine (1.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Workflow:
Figure 1: Step-by-step synthesis workflow for this compound.[1][2]
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with N2.
-
Solvation: Dissolve Propionic Acid (10 mmol) and Pyridine (10 mmol) in DCM (20 mL). Cool to -10 °C using an ice/salt bath.
-
Addition: Add Cyanuric Fluoride (3.4 mmol) dropwise. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. A white precipitate (cyanuric acid) will form.
-
Isolation: Filter the mixture through a pad of Celite to remove cyanuric acid salts.
-
Purification: Due to the volatility of this compound (bp 44 °C), do not rotary evaporate . Distill the filtrate directly at atmospheric pressure using a short-path distillation head. Collect the fraction boiling between 43–45 °C.
Part 3: Application I - Nickel-Catalyzed Cross-Coupling
Acyl fluorides are "privileged" electrophiles in Ni-catalyzed Suzuki-Miyaura type couplings. Unlike acid chlorides, which often undergo decarbonylation (losing the ketone moiety), acyl fluorides can retain the carbonyl group to form ethyl ketones efficiently when specific phosphine ligands are used.
Protocol B: Synthesis of Propiophenones (Schoenebeck Type)
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Ni(cod)2 (5 mol%)
-
PCy3 (10 mol%) (Tricyclohexylphosphine)
-
Cs2CO3 (2.0 equiv)
-
Toluene (0.2 M)
Mechanistic Cycle:
Figure 2: Ni-catalyzed catalytic cycle retaining the carbonyl moiety.
Step-by-Step Procedure:
-
Glovebox: In a N2-filled glovebox, charge a reaction vial with Aryl Boronic Acid (1.5 mmol), Cs2CO3 (2.0 mmol), Ni(cod)2 (0.05 mmol), and PCy3 (0.10 mmol).
-
Solvent: Add anhydrous Toluene (5 mL).
-
Reagent Addition: Add this compound (1.0 mmol) via syringe. Note: Ensure the syringe is cold to prevent dripping.
-
Reaction: Seal the vial and heat to 80 °C for 12 hours.
-
Workup: Cool to RT. Filter through a silica plug, eluting with Et2O. Concentrate (carefully, if product is volatile) and purify via flash chromatography.
Why this works: The strong Ni–F bond drives the oxidative addition, but the specific steric bulk of PCy3 prevents the migration of the carbonyl group, suppressing decarbonylation.
Part 4: Application II - Racemization-Free Amide Coupling
This compound is an excellent acylating agent for amines, particularly when the amine or the acid component is sterically hindered or prone to racemization.
Protocol C: Peptide/Amide Bond Formation[4]
Reagents:
-
This compound (1.1 equiv)
-
Amine/Amino Acid Ester (1.0 equiv)
-
N-Methylmorpholine (NMM) (1.2 equiv)
-
DCM or THF
Data Comparison: Acyl Halide Performance
| Parameter | Propionyl Chloride | This compound |
| Byproduct | HCl (Strong Acid) | HF (Weak Acid, scavenged) |
| Racemization Risk | High (via Oxazolone) | Low/Negligible |
| Stability (H2O) | Decomposes Rapidly | Stable for hours |
| Reactivity | Violent | Controlled/Tunable |
Procedure:
-
Dissolve the Amine (1.0 mmol) and NMM (1.2 mmol) in DCM (5 mL).
-
Add this compound (1.1 mmol) dropwise at 0 °C.
-
Stir at RT for 30 minutes.
-
Wash with 1M NaHCO3, dry over MgSO4, and concentrate.
Part 5: References
-
Olah, G. A., et al. (1973).[3] "Synthesis of Acyl Fluorides with Cyanuric Fluoride." Synthesis.
-
Schoenebeck, F., et al. (2018). "Nickel-Catalyzed Decarbonylative vs Non-Decarbonylative Coupling of Acyl Fluorides." Nature.[4]
-
Rovis, T. (2016). "Amide Bond Formation using Acyl Fluorides." Journal of the American Chemical Society.[5]
-
Yoshikai, N., et al. (2005).[5][6] "Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Chlorides." J. Am. Chem. Soc.[5][6]
-
Munoz, S. B., et al. (2019).[7] "Scalable Synthesis of Acyl Fluorides." Organic Letters.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. ntd-network.org [ntd-network.org]
- 5. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation [organic-chemistry.org]
- 6. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation | Yoshikai Group [pharm.tohoku.ac.jp]
- 7. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
Application Note: Precision Ester Synthesis via Propionyl Fluoride
Executive Summary
This guide details the operational protocols for synthesizing esters using propionyl fluoride (
This note provides two distinct workflows:
-
Direct Base-Promoted Esterification: For standard primary/secondary alcohols.
-
Silyl-Ether Transesterification: A "Click-chemistry" inspired approach driven by the formation of the Si–F bond, ideal for acid-sensitive substrates.
Chemical Rationale & Stability Profile
The utility of this compound stems from the unique electronic properties of the fluorine atom. While chlorine in propionyl chloride is a better leaving group (
In contrast, the C–F bond is shorter and stronger. The high electronegativity of fluorine polarizes the carbonyl carbon, making it highly susceptible to "hard" nucleophiles (like alkoxides) while remaining relatively inert to "soft" nucleophiles or ambient moisture.
Table 1: Acyl Halide Comparative Data
| Property | Propionyl Chloride ( | This compound ( | Implication |
| Boiling Point | 80 °C | 43–44 °C | |
| C–X Bond Energy | ~81 kcal/mol | ~116 kcal/mol | |
| Leaving Group Ability | Excellent ( | Good ( | |
| Byproduct | HCl (Corrosive gas) | HF / Fluoride Salt | HF requires sequestration (glassware etching risk). |
Safety & Handling (Critical)
Warning: this compound has a boiling point of 43 °C .[1][2] It is essentially a gas at slightly elevated temperatures.
-
Containment: All reactions must be performed in a sealed vessel or under a reflux condenser cooled to < 0 °C.
-
Glassware: Hydrofluoric acid (HF) is a byproduct. While standard borosilicate glass is generally acceptable for short reactions with base scavengers, PTFE (Teflon) or polypropylene vessels are recommended for scale-up or acidic conditions to prevent etching.
-
PPE: Double nitrile gloves and a face shield are mandatory. HF burns are insidious and require immediate calcium gluconate treatment.
Mechanistic Pathways
The reaction proceeds via a Nucleophilic Acyl Substitution.[3][4] We utilize a base (typically DIPEA or
Figure 1: Mechanism of base-promoted acyl fluoride esterification. The base deprotonates the alcohol/intermediate, preventing HF formation.
Protocol A: Direct Base-Promoted Esterification
Best for: Primary and secondary alcohols, phenols. Scale: 1.0 mmol (adaptable).
Reagents
-
Substrate: Alcohol (1.0 equiv)
-
Reagent: this compound (1.2 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine ( ) (2.0 equiv) -
Catalyst (Optional): DMAP (10 mol%) – Recommended for sterically hindered alcohols.
-
Solvent: Dichloromethane (DCM) or THF (anhydrous).
Step-by-Step Procedure
-
System Prep: Flame-dry a 10 mL round-bottom flask (or PTFE vial) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.[2]
-
Solvation: Add the Alcohol (1.0 mmol) and Base (2.0 mmol) to the flask. Dissolve in DCM (3 mL).
-
Note: If using DMAP, add it at this stage.
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Critical: Because this compound boils at 43 °C, adding it at room temperature can lead to rapid evaporation and stoichiometry errors.
-
-
Addition: Add this compound (1.2 – 1.5 mmol) dropwise via syringe.
-
Tip: Keep the this compound stock bottle in the fridge/freezer prior to use.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC. The ester is usually less polar than the alcohol.
-
-
Quench & Workup:
-
Dilute with
or DCM (10 mL). -
Wash with 1M HCl (2 x 5 mL) to remove excess amine/DMAP.
-
Wash with Sat.
(1 x 5 mL) to neutralize any residual HF/acid. -
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Silyl-Ether Transesterification (Si-F Bond Driven)
Best for: Acid-sensitive substrates, high-value intermediates.
Concept: This utilizes the thermodynamic driving force of the Silicon-Fluoride bond (
Reagents
-
Substrate: TMS-protected Alcohol (R-OTMS) (1.0 equiv)
-
Reagent: this compound (1.1 equiv)
-
Catalyst: TBAI (Tetrabutylammonium iodide) (10 mol%) or DBO (20 mol%).
-
Solvent: Acetonitrile (
) or THF.
Workflow Diagram
Figure 2: Silyl-ether protocol. The volatile byproduct TMS-F simplifies purification.
Step-by-Step Procedure
-
Preparation: In a screw-cap pressure vial (to contain volatiles), dissolve the TMS-ether (1.0 mmol) in anhydrous Acetonitrile (2 mL).
-
Catalyst Addition: Add TBAI (0.1 mmol).
-
Reagent Addition: Cool to 0 °C. Add this compound (1.1 mmol).
-
Reaction: Seal the vial tightly. Stir at Room Temperature for 6 hours.
-
Note: The byproduct is Trimethylsilyl Fluoride (TMS-F), which is a gas (bp 16 °C). In a sealed tube, it remains; upon opening, it evaporates.
-
-
Workup: Simply concentrate the reaction mixture under reduced pressure. The solvent, excess this compound, and TMS-F byproduct will evaporate, often leaving pure ester.
-
Validation: Verify absence of silyl groups via
-NMR (loss of TMS peak at ~0.1 ppm).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatility of this compound | Cool reagents to 0°C before use; use a sealed tube; increase equivalents to 2.0. |
| Etched Glassware | HF generation | Switch to Protocol A (excess base) or use polypropylene reaction vessels. |
| No Reaction | Poor Nucleophilicity | Add DMAP (10-20 mol%) or switch to Protocol B (Silyl ether activation). |
| Hydrolysis | Wet Solvents | Acyl fluorides are stable but will hydrolyze over time. Ensure anhydrous solvents.[5] |
References
-
Lopchuk, J. M. (2019). "Acyl Fluorides: A Valuable Class of Carboxylic Acid Derivatives." Topics in Current Chemistry. Link
-
Olah, G. A., et al. (1978). "Synthetic Methods and Reactions; 63. Preparation of Acyl Fluorides with Pyridinium Poly(hydrogen fluoride)." Synthesis. Link
-
Bolm, C., et al. (2019). "SuFEx-Based Synthesis of Esters and Amides from Acyl Fluorides." Organic Letters. Link
-
SynQuest Labs. (2023). "Safety Data Sheet: this compound." Link
Sources
Application Note: High-Resolution GC-MS Profiling of Propionyl Fluoride and N-Propionyl Fentanyl Derivatives
Executive Summary
Propionyl fluoride (CAS 430-71-7) is a highly reactive acylating agent used in the synthesis of amide-based pharmaceuticals and liquid crystal precursors. In drug development and forensic toxicology, it serves as a critical precursor for the 4-anilidopiperidine class of opioids (fentanyl and its analogues).
This application note provides a dual-stream protocol:
-
Reagent QC: Direct GC-MS characterization of this compound, addressing its high volatility (BP ~44°C) and moisture sensitivity.
-
Derivative Analysis: The identification of N-propionyl derivatives (specifically fentanyl and related impurities) formed via the reaction of this compound with 4-ANPP (4-anilino-N-phenethylpiperidine).
Key Technical Insight: Unlike its chloride counterpart, this compound exhibits distinct reactivity profiles and stability issues in GC inlets. This guide mitigates "ghost peaks" caused by on-column hydrolysis and thermal degradation.
Chemical Context & Mechanism[1][2]
The Reagent: this compound
This compound is an acyl fluoride (
-
Boiling Point: 44–46°C (Requires cold handling)
-
GC Behavior: Prone to hydrolyzing to propionic acid (
) if the carrier gas contains moisture or if the inlet liner is active.
The Derivatives: N-Propionyl Amides (Fentanyl Class)
The primary "derivative" of interest in drug development is the product of this compound reacting with a secondary amine.
-
Reaction: this compound + 4-ANPP
Fentanyl + HF. -
Structural Marker: The N-propionyl moiety is the defining feature of fentanyl. Variations (Acetyl, Butyryl) change the pharmacological potency and legal status.
Experimental Protocols
Protocol A: Direct QC of this compound Reagent
Objective: Assess purity and detect hydrolysis products (Propionic acid).
Sample Preparation:
-
Solvent: Anhydrous Dichloromethane (DCM). Note: Do not use methanol, as it will react to form methyl propionate.
-
Concentration: Dilute 10 µL of this compound into 1.5 mL cold DCM.
-
Vial: Use silanized glass vials with PTFE-lined caps to minimize surface adsorption.
GC-MS Parameters (Reagent Specific):
| Parameter | Setting | Rationale |
| Inlet | Split (50:1) @ 150°C | Low temp prevents thermal expansion "backflash" of the volatile target. High split ensures sharp peaks. |
| Column | DB-624 or VF-624ms (30m x 0.25mm x 1.4µm) | Thicker film/polar phase required to retain volatile acyl fluorides and separate from solvent. |
| Oven | 35°C (hold 5 min) | Low initial temp is critical to resolve this compound (elutes early) from solvent tail. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard flow for EI-MS. |
| Transfer Line | 200°C | Prevent condensation. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization. |
Target Ions (SIM/Scan):
-
This compound: m/z 76 (
), 57 ( ), 29 ( ). -
Propionic Acid (Impurity): m/z 74, 45, 29.
Protocol B: Analysis of N-Propionyl Derivatives (Fentanyl & Analogues)
Objective: Identify the synthesized drug substance and differentiate from acetyl/butyryl analogues.
Sample Preparation:
-
Extraction: Dissolve reaction residue or drug sample in Ethyl Acetate.
-
Wash: If analyzing crude synthesis, wash with 5%
to remove residual HF and unreacted propionic acid. -
Filtration: 0.2 µm PTFE filter.
GC-MS Parameters (Derivative Specific):
| Parameter | Setting | Rationale |
| Inlet | Splitless @ 260°C | High temp required to volatilize high-boiling fentanyl derivatives (MW ~336). |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Non-polar phase is standard for alkaloids and drugs of abuse. "UI" (Ultra Inert) reduces tailing. |
| Oven | 100°C (1 min) | Fast ramp minimizes run time; high final temp elutes late-eluting precursors (4-ANPP). |
| Scan Range | m/z 40–450 | Covers the molecular ion and all diagnostic fragments. |
Data Analysis & Interpretation
Fragmentation Pathways (N-Propionyl Fentanyl)
The Electron Ionization (EI) spectrum of propionyl-derivatives (fentanyl) follows a predictable cleavage pattern.
-
Molecular Ion (
): m/z 336 (Weak intensity). -
Base Peak (
): m/z 245.-
Mechanism: Cleavage of the benzyl bond (loss of tropylium radical,
). -
Significance: This ion confirms the core N-propionyl-4-anilidopiperidine structure.
-
-
Acylium Ion: m/z 57 (
).-
Diagnostic: This peak differentiates Propionyl (m/z 57) from Acetyl (m/z 43) and Butyryl (m/z 71) analogues.
-
-
Secondary Fragment: m/z 189.
-
Mechanism: Further cleavage of the piperidine ring.[3]
-
Analytical Workflow Diagram
Figure 1: Analytical workflow for the characterization of this compound derivatives (Fentanyl class) via GC-MS.
Troubleshooting & Validation
The "Ghost Peak" Phenomenon
When analyzing this compound directly, you may observe a peak for Propionic Acid even if the reagent is pure.
-
Cause: Moisture in the carrier gas or active sites (silanols) in the glass liner hydrolyzing the fluoride in situ.
-
Validation: Inject a "blank" of dry DCM. If the acid peak persists in the sample run only, it is likely in the sample. If the peak shape is tailing heavily, it suggests inlet activity.
-
Fix: Use Ultra-Inert liners with glass wool removed (or deactivated wool) and ensure carrier gas traps are saturated.
Isomeric Differentiation
This compound derivatives (Fentanyl) are isomeric with alpha-methylfentanyl (if the methyl group is moved).
-
Differentiation: These isomers have identical molecular weights (336).
-
Resolution: They must be separated chromatographically. The DB-5MS method (Protocol B) separates Fentanyl (RT ~7.8 min) from alpha-methylfentanyl (RT ~7.5 min) due to steric hindrance affecting interaction with the stationary phase.
References
-
United Nations Office on Drugs and Crime (UNODC). (2017).[4] Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[5] SWGDRUG Mass Spectral Library. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Determination of Fentanyl Analogue Exposure Using Dried Blood Spots with LC-MS/MS. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). On the challenge of unambiguous identification of fentanyl analogs. Journal of Forensic Sciences. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Propanoyl fluoride | C3H5FO | CID 67937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Recommended methods for the identification and analysis of fentanyl and its analogues in biological specimens. Manual for use by national drug analysis laboratories. - Drugs and Alcohol [drugsandalcohol.ie]
- 5. On the challenge of unambiguous identification of fentanyl analogs: exploring measurement diversity using standard reference mass spectral libraries | NIST [nist.gov]
Application Note: Precision Protocols for Propionyl Fluoride Synthesis and Reactivity
Abstract & Introduction
The renaissance of acyl fluoride chemistry, driven largely by the principles of "Click Chemistry" and Sulfur-Fluoride Exchange (SuFEx), has repositioned these reagents from obscure curiosities to essential tools in drug discovery and peptide synthesis. Unlike their acyl chloride counterparts, Propionyl Fluoride (EtCOF) and other acyl fluorides possess a unique "Goldilocks" reactivity: they are remarkably stable toward hydrolysis and silica gel chromatography yet maintain high electrophilicity toward specific nucleophiles (amines, alcohols, and active site residues) without the need for harsh activation.
This guide provides a validated, self-consistent protocol for the synthesis, handling, and application of this compound. It bridges the gap between bulk organic synthesis and precision chemical biology applications (Activity-Based Protein Profiling - ABPP).
Key Advantages of Acyl Fluorides[1]
-
Hydrolytic Stability: Can be handled in open air for short periods and utilized in aqueous/biphasic media.
-
Atom Economy: Fluoride is a small, non-acidic leaving group (in the absence of water) compared to bulky leaving groups.
-
Selectivity: Reduced tendency for racemization in peptide coupling compared to acyl chlorides.[1]
Safety & Handling (CRITICAL)
Hazard: Acyl fluorides hydrolyze to release Hydrogen Fluoride (HF). While slower than acyl chlorides, the generation of HF poses a severe contact and inhalation risk.
-
Engineering Controls: All operations must be performed in a well-ventilated fume hood.
-
PPE: Neoprene or Nitrile gloves (double-gloved), lab coat, and chemical splash goggles.
-
First Aid: Calcium Gluconate (2.5% gel) must be immediately available on the workbench. In case of skin contact, wash with water and immediately apply gel.
-
Glassware: Long-term storage in glass is prohibited due to etching. Use PTFE (Teflon) or Polypropylene (PP) containers for storage.
Module A: Synthesis of this compound
While this compound is commercially available, in-situ generation or fresh synthesis is often preferred to ensure purity and avoid degradation products. The Cyanuric Fluoride method is selected here for its operational simplicity and high yield.[2]
Materials
-
Propionic Acid (1.0 equiv)
-
Cyanuric Fluoride (0.34 equiv)
-
Pyridine (1.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Equipment: Flame-dried round-bottom flask, magnetic stir bar, distillation apparatus.
Step-by-Step Protocol
-
Setup: Under an inert atmosphere (
or Ar), dissolve Propionic Acid (10 mmol, 0.75 mL) in anhydrous DCM (20 mL). -
Base Addition: Add Pyridine (10 mmol, 0.81 mL). The solution may warm slightly.
-
Fluorination: Cool the mixture to -10°C. Add Cyanuric Fluoride (3.4 mmol, 0.30 mL) dropwise.
-
Expert Insight: Cyanuric fluoride delivers 3 equivalents of fluoride. Using 0.34 equiv ensures complete conversion.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Monitoring: Check reaction progress via
NMR (appearance of triplet at ~ +25 to +30 ppm relative to , depending on solvent/reference).
-
-
Workup (The "Fluoride Advantage"):
-
Unlike acyl chlorides, you can wash this reaction mixture with ice-cold water (2 x 10 mL) to remove cyanuric acid byproducts and pyridine salts.
-
Dry the organic layer over
.
-
-
Isolation: this compound has a low boiling point (~44°C).
-
Careful Distillation: Distill the DCM solution. This compound will co-distill or distill shortly after DCM. For high purity, fractional distillation is required.
-
Storage: Store immediately in a PTFE-lined vial at -20°C.
-
Module B: Biphasic Amide Coupling
This protocol demonstrates the unique stability of this compound by performing an amide coupling in the presence of water (Schotten-Baumann conditions), which is impossible with acyl chlorides.
Protocol
-
Aqueous Phase: Dissolve the amine (e.g., Benzylamine, 1.0 equiv) and
(2.0 equiv) in water (0.5 M concentration). -
Organic Phase: Dissolve this compound (1.1 equiv) in Ethyl Acetate or DCM.
-
Coupling: Add the organic phase to the aqueous phase with vigorous stirring.
-
Timecourse: Stir at room temperature for 1–4 hours.
-
Analysis: The reaction is driven by the extraction of the amine into the organic phase or interfacial reaction. The product (N-benzylpropionamide) remains in the organic layer.
-
Purification: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Evaporate solvent.
Module C: Chemical Biology (Lysine Acylation)
Acyl fluorides are increasingly used in Activity-Based Protein Profiling (ABPP) to target nucleophilic lysine residues.
Workflow
-
Probe Design: A this compound "warhead" is attached to a reporter tag (biotin or fluorophore).
-
Incubation: Incubate proteome (1 mg/mL in PBS, pH 7.4) with the probe (1–10 µM) for 30–60 mins at 37°C.
-
Note: The stability of the C-F bond prevents rapid hydrolysis in PBS, allowing time for the probe to find the specific binding pocket.
-
-
Quenching: Stop reaction with 4x SDS-loading buffer (containing
-mercaptoethanol). -
Readout: SDS-PAGE followed by fluorescence scanning or Streptavidin-HRP blotting.
Visualization & Data
Figure 1: Experimental Workflow
This diagram illustrates the parallel pathways for chemical synthesis and biological profiling.
Caption: Integrated workflow for generating this compound and its divergent applications in synthesis and biology.
Figure 2: Mechanistic Decision Matrix
Why choose Acyl Fluoride over Chloride?
Caption: Mechanistic basis for the stability-reactivity trade-off in acyl fluorides.
Table 1: Reactivity Comparison
| Feature | Acyl Chloride (EtCOCl) | Acyl Fluoride (EtCOF) |
| Bond Energy (C-X) | ~400 kJ/mol (Weak) | ~485 kJ/mol (Strong) |
| Hydrolysis | Seconds/Minutes | Hours |
| Handling | Strictly Anhydrous | Open air / Biphasic |
| Silica Stability | Decomposes | Stable (Flash Column possible) |
| Peptide Coupling | High Racemization Risk | Low Racemization Risk |
| Main Hazard | HCl gas + violent reaction | HF generation (insidious) |
Troubleshooting & Optimization
-
Low Yield: Ensure the Cyanuric Fluoride is of high quality. Old reagent hydrolyzes to cyanuric acid. Distill the reagent if it appears cloudy.
-
Etching: If your glassware becomes cloudy, you are generating HF and it is etching the silica. Switch to plastic immediately and neutralize the waste with Calcium Hydroxide.
-
Monitoring:
NMR is the gold standard.-
This compound: ~ +26 ppm (triplet).
-
Hydrolysis (HF): ~ -160 to -180 ppm (broad).
-
References
-
Sharpless, K. B., et al. (2014).[3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
- Foundational text establishing the stability/reactivity profile of S-F and C-F bonds.
-
Olah, G. A., et al. (1973). "Synthetic Methods and Reactions; I. Preparation of Acyl Fluorides from Carboxylic Acids with Cyanuric Fluoride." Synthesis. [Link][5][4][6][7]
- The core protocol for the cyanuric fluoride synthesis method.
-
Cravatt, B. F., et al. (2010). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry. [Link]
- Context for using acyl
-
Schoenebeck, F., et al. (2017).[8] "Efficient and Selective Formation of Acyl Fluorides from Carboxylic Acids." Organic Letters. [Link]
- Modern upd
Sources
- 1. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanuric fluoride preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biophysics.org [biophysics.org]
- 8. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Propionyl Fluoride Work-Up & Isolation
The following technical guide addresses the specific challenges of working up Propionyl Fluoride (CAS: 430-71-7), focusing on its high volatility (bp 43–45 °C) and hydrolytic instability.
Topic: Optimization of Isolation Protocols for Volatile Acyl Fluorides Document ID: TS-PF-430-01 Audience: Medicinal Chemists, Process Engineers Status: Active
Critical Safety Alert: Hydrofluoric Acid (HF) Generation
WARNING: this compound hydrolyzes on contact with moisture to release Hydrofluoric Acid (HF) and Propionic Acid.[1]
-
Glassware Hazard: Trace HF will etch standard borosilicate glassware.[1] Use PTFE (Teflon) or PFA containers for long-term storage.[1] For short-term work-up, glass is acceptable only if the material is anhydrous.
-
Physiological Hazard: HF penetrates skin and attacks bone calcium.[1] Always have Calcium Gluconate gel immediately accessible.[1]
Section 1: The Core Protocol (Anhydrous Isolation)
Why this method? this compound has a boiling point of ~44 °C . Standard solvent removal (rotary evaporation) will result in complete product loss along with the solvent.[1] Aqueous washes are discouraged due to rapid hydrolysis and HF generation.[1]
Recommended Workflow: The most robust method for isolating this compound is Direct Distillation from a higher-boiling reaction solvent.[1]
Step-by-Step Procedure
-
Reaction Solvent Selection: Perform the synthesis in a high-boiling solvent such as Tetraglyme (bp 275 °C), Diglyme (bp 162 °C), or Toluene (bp 110 °C). Avoid DCM or Ether (boiling points are too close to the product).[1]
-
Quenching (Solid Phase): If using fluorinating agents like DAST or Deoxo-Fluor, do not quench with water.[1] Instead, add solid NaF or KF to sequester HF byproducts.[1]
-
Filtration: Filter the reaction mixture through a sintered glass funnel (or PTFE filter) under an inert atmosphere (Nitrogen/Argon) to remove inorganic salts.
-
Distillation:
-
Set up a short-path distillation apparatus.
-
Receiver: Cool the receiving flask to -78 °C (Dry ice/Acetone).
-
Pressure: Perform at atmospheric pressure or slight vacuum (approx. 600-700 mmHg). Deep vacuum will cause the product to bypass the trap.
-
Collection: Collect the fraction boiling at 42–46 °C .
-
Section 2: Decision Logic & Workflow Visualization
The following diagram outlines the critical decision paths for working up this compound reactions, preventing common yield-killing errors.
Figure 1: Decision tree for solvent handling. Note that low-boiling solvents require a "chaser" solvent to allow effective distillation of the volatile product.
Section 3: Troubleshooting & FAQs
Q1: My yield is near 0% after using a rotary evaporator. What happened?
Diagnosis: Volatility Loss.[1] Explanation: this compound boils at ~44 °C. A rotary evaporator bath set to 40 °C with even mild vacuum will co-evaporate the product instantly with the solvent. Solution: Never use a rotovap.[1] Use a fractional distillation column (Vigreux column) to separate the product from the solvent.
Q2: The inside of my glassware is turning cloudy/etched. Why?
Diagnosis: HF Generation.
Explanation: Moisture ingress has hydrolyzed the acyl fluoride, releasing HF. The HF reacts with the silica in the glass (
-
Ensure the system is strictly anhydrous.[1]
-
Switch to PFA (Perfluoroalkoxy) or PTFE flasks for the receiving vessels.[1]
-
Add a small amount of anhydrous NaF pellets to the crude mixture before distillation to act as an HF scavenger.[1]
Q3: Can I use an aqueous bicarbonate wash to remove acid impurities?
Diagnosis: Hydrolytic Instability.[1]
Explanation: While benzoyl fluoride is relatively stable to water, this compound hydrolyzes much faster due to less steric hindrance. An aqueous wash, even if cold, risks significant hydrolysis.
Solution: Avoid aqueous workups.[1][2][3] If acid removal is strictly necessary, treat the crude mixture with solid Sodium Carbonate (
Section 4: Physical Data for Protocol Design
| Property | Value | Relevance to Work-up |
| Boiling Point | 43–45 °C | Critical: Extremely volatile.[1] Requires cold traps (-78°C).[1] |
| Density | ~0.95 g/mL | Phase separation is difficult if aqueous wash is attempted (close to water).[1] |
| Solubility | Reacts with water | Do not use aqueous extraction.[1] |
| Stability | Moisture Sensitive | Store in PTFE/PFA containers under Argon.[1] |
Section 5: Analytical Verification (NMR)
When analyzing the product, use an anhydrous solvent (e.g.,
Typical Signals:
-
NMR: Look for a singlet around +40 to +45 ppm (relative to
).[1] The chemical shift is highly characteristic of acyl fluorides.[1] -
NMR:
-
Triplet (~1.1 ppm,
) -
Quartet (~2.5 ppm,
), often showing coupling to the Fluorine atom ( ).
-
References
-
PubChem. (n.d.).[1] Propanoyl fluoride (Compound).[1] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]
-
Olah, G. A., et al. (1974).[1] Synthetic Methods and Reactions; I. Preparation of Acyl Fluorides. Synthesis. (Foundational text on Acyl Fluoride synthesis/stability).
-
Lal, G. S., et al. (1999).[1][4] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination. Journal of Organic Chemistry. (Details on Deoxo-Fluor workups).
Sources
Technical Support Center: Propionyl Fluoride Scale-Up
Status: Operational | Tier: Level 3 (Process Safety & Engineering)
Topic: Safe Scale-Up of Propionyl Fluoride (
Mission Statement
You have reached the Advanced Process Safety Desk. This guide addresses the specific challenges of scaling up This compound —a highly reactive electrophile with a deceptively low boiling point (43–44 °C) and a high hazard profile due to potential Hydrofluoric Acid (HF) generation.
Unlike standard acid chlorides, the scale-up of acyl fluorides requires a distinct "Fluorine-Competent" infrastructure. Below are the technical protocols and troubleshooting guides designed to prevent containment breaches and ensure high-purity isolation.
Module 1: Reactor Design & Material Compatibility
Critical Decision Making for Containment
Q: Can I use my standard glass-lined stainless steel (GLSS) reactor for this scale-up?
A: Proceed with Extreme Caution (Not Recommended for Routine Production). While borosilicate glass is often used in small-scale anhydrous research, it is a liability at scale. This compound hydrolyzes to release HF, which rapidly etches glass and enamel.
-
The Failure Mode: Even trace moisture (ppm levels) generates HF. In a GLSS reactor, HF attacks the silica matrix, causing "fish-scaling" or pinhole failures in the lining.
-
The Solution: For pilot-scale (>1 kg), use Hastelloy C-276 , Monel 400 , or PTFE/PFA-lined vessels. If you must use glass for a single run, ensure the system is strictly anhydrous (<50 ppm water) and inspect the vessel immediately post-run.
Q: The product boils at 43 °C. How do I prevent product loss to the scrubber?
A: You must upgrade your condenser utility. Standard tower water (15–20 °C) is insufficient. The vapor pressure of this compound is high at ambient temperature.
-
Requirement: Use a chilled brine or glycol loop set to -20 °C .
-
Vent Configuration: Ensure your reactor vent goes to a caustic scrubber (KOH/NaOH) to trap any escaping acid gases, but install a cryogenic trap before the scrubber to recover product that bypasses the primary condenser.
Visual Guide: Reactor Material Selection Logic
Use this decision tree to select the correct vessel for your batch size.
Figure 1: Decision logic for reactor material based on scale and water presence. Note that PTFE/PFA is the safest general-purpose choice for acyl fluorides.
Module 2: Synthesis & Process Control
The "Bifluoride Exchange" Protocol
Q: What is the safest route for scaling up? Deoxo-Fluor is too expensive.
A: Use the Acyl Chloride + Aqueous Bifluoride Exchange.
For scale-up, the reaction of Propionyl Chloride with Potassium Bifluoride (
Step-by-Step Scale-Up Protocol (100 mmol - 1 kg Scale)
| Parameter | Specification | Reason |
| Reagent A | Propionyl Chloride (1.0 equiv) | Starting material (inexpensive). |
| Reagent B | Potassium Bifluoride ( | Fluorinating agent. Excess ensures conversion. |
| Solvent | Dichloromethane (DCM) or 2-MeTHF | DCM boils at 40°C (close to product), making separation hard. Use high-boiling solvent if distilling product, or neat. |
| Temperature | 0 °C to Ambient (20 °C) | Controls exotherm during mixing. |
| Time | 1–4 Hours | Monitor via GC (look for disappearance of chloride). |
Execution:
-
Charge the reactor with 3.0 M aqueous
(2.0 equiv). -
Cool the solution to 0 °C.
-
Add Propionyl Chloride slowly (dropwise) over 1 hour. Warning: Exothermic.
-
Agitate vigorously. The reaction is biphasic; mass transfer limits the rate.
-
Phase Cut: Stop agitation. The organic layer (this compound) will separate.
-
Note: Since this compound density (0.95 g/mL) is close to water, phase separation can be tricky. Adding NaCl can help increase aqueous density.
-
-
Distillation: Distill the organic layer directly. Collect the fraction at 42–45 °C.
Q: My yield is low (<50%). What is happening?
A: Troubleshooting Checklist:
-
Volatility Loss: Did you use a -20 °C condenser? If not, your product evaporated.
-
Hydrolysis: Did the reaction sit too long? While acyl fluorides are more stable than chlorides, they will hydrolyze in the aqueous phase eventually. Separate phases immediately upon completion.
-
Stirring: Is your agitation sufficient? This is a biphasic reaction. Low RPM = Low Conversion.
Module 3: Safety, Quenching & Waste
Managing the HF Hazard
Q: How do I safely quench the reactor residue?
A: Never quench with water alone. The unreacted propionyl chloride or fluoride will generate HF and HCl immediately.
-
The "Calcium" Rule: Always have Calcium Carbonate (
) or Lime ( ) present in your quench tank. -
Protocol: Pump the reaction waste slowly into a stirred slurry of
and ice water. The calcium precipitates fluoride as insoluble (Fluorspar), preventing HF vaporization.
Q: What is the specific First Aid for this compound exposure?
A: Treat as an HF Burn. this compound penetrates the skin and releases HF in the deep tissue, causing necrosis and bone decalcification.
-
Flush: Rinse with water for 5 minutes (do not delay).
-
Neutralize: Apply 2.5% Calcium Gluconate Gel immediately to the affected area. Massage it into the skin.
-
Medical: Seek hospital treatment immediately. Mention "Hydrofluoric Acid precursor" exposure.
Visual Guide: Safe Synthesis Workflow
The flow of materials from reagents to safe isolation.
Figure 2: Process flow for the biphasic synthesis of this compound. Note the critical waste diversion to a Calcium-based quench.
References
-
Prakash, G. K. S., et al. (2019).[1][5] "Preparation of Acyl Fluorides at 100 mmol Scale Using Phase-Transfer-Catalyzed Halogen Exchange." Organic Letters. Link
- Key Insight: Establishes the aqueous bifluoride route as a robust, scalable method for acyl fluorides.
-
Paquin, J. F., et al. (2020).[1][6] "Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination." The Journal of Organic Chemistry. Link
- Key Insight: Discusses alternative synthesis routes and stability of acyl fluorides.
-
University of Wisconsin-Madison EHS. (2023). "Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid." Link
- Key Insight: Authoritative safety protocols for HF generation and calcium glucon
-
Equipodia. "Compatibility Guidelines for Glass-Lined Reactors." Link
-
Key Insight: Technical data on the failure modes of glass-lined steel in the presence of fluoride ions.[7]
-
-
SynQuest Labs. (2016). "Safety Data Sheet: this compound." Link
-
Key Insight: Verification of physical properties (BP 43°C) and GHS hazard classifications.[4]
-
Sources
- 1. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. ICSC 0046 - FLUORINE [inchem.org]
- 4. 430-71-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Compatibility Guidelines for Glass-Lined Reactors | EQUIPODIA [equipodia.co.uk]
Technical Support Center: Propionyl Fluoride Stabilization & Storage
Ticket ID: PF-STAB-001
Subject: Long-term Stabilization and Storage Protocols for Propionyl Fluoride
Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing degradation in your this compound (
The Core Issue: Unlike acrylates, this compound does not require radical inhibitors (e.g., MEHQ) for stabilization. It is a saturated acyl fluoride. Its primary degradation pathway is hydrolysis-driven autocatalysis .
The "stabilizer" for this compound is not an additive; it is a rigorous exclusion system that prevents the formation of Hydrofluoric Acid (HF). Once HF forms, it attacks silicate glass, generating water as a byproduct, which fuels further hydrolysis in a destructive feedback loop.
Module 1: Critical Storage Parameters
To achieve shelf-lives exceeding 12 months, you must control three variables: Moisture, Material, and Temperature .
The Stabilization Triad
| Parameter | Requirement | Technical Rationale |
| Atmosphere | Inert (Argon/Nitrogen) | Moisture triggers hydrolysis: |
| Temperature | Boiling point is | |
| Container | PTFE/PFA (Preferred)Passivated Stainless Steel | Avoid Borosilicate Glass for long-term storage.[1] HF byproducts etch glass, compromising vessel integrity.[2][3] |
| Additives | None | Purity is the stabilizer.[1] Radical inhibitors are ineffective and potential contaminants. |
The "Glass Trap" Mechanism
Many researchers store acyl fluorides in glass vials sealed with Parafilm. This is the most common cause of failure.
-
Trace moisture enters.
-
Hydrolysis releases HF.
-
HF reacts with the glass (
): -
Critical Failure: The reaction generates more water, accelerating the cycle until the septum corrodes or the bottle cracks.
Module 2: Visualizing the Failure Mode
The following diagram illustrates why glass storage fails and how the "Autocatalytic Loop" destroys your sample.
Figure 1: The Autocatalytic Hydrolysis Cycle. Note how the reaction with glass generates water, accelerating the degradation of the remaining this compound.
Module 3: Troubleshooting Guide
Use this matrix to diagnose issues with your current stock.
Scenario A: "The bottle is fuming when opened."
-
Diagnosis: Significant hydrolysis has occurred. The "fume" is HF gas reacting with moist air.
-
Immediate Action:
-
Do not inhale. Move to a fume hood immediately.
-
Check the pH of the vapor with wet litmus paper (will turn red instantly).
-
Remediation: If the liquid is still clear, you may be able to distill it under inert atmosphere to recover pure this compound. If it is cloudy or yellow, discard as hazardous HF waste.
-
Scenario B: "The septum is crumbling or sticky."
-
Diagnosis: HF vapor has attacked the septum material. Standard rubber or silicone septa are not compatible with acyl fluorides over long periods.
-
Solution: Switch to PTFE-faced silicone septa or solid PTFE caps. Ensure the PTFE facing is facing the liquid.
Scenario C: "Pressure buildup in the storage vessel."
-
Diagnosis: Volatility issue or chemical decomposition. This compound boils at
.[4][5] If stored at room temperature ( ), the vapor pressure is high. -
Solution:
-
Cool the vessel to
before opening. -
Vent carefully into a hood.
-
Transfer to a pressure-rated Schlenk tube or a heavy-walled fluoropolymer bottle.
-
Module 4: Standard Operating Procedures (SOPs)
SOP-01: Transferring this compound
Objective: Transfer reagent without introducing atmospheric moisture.
-
Preparation: Dry all glassware in an oven (
) for at least 4 hours. Flame-dry under vacuum if possible. -
Vessel Selection: Use a Schlenk flask or a PTFE bottle.
-
Purge: Cycle the receiving vessel with Argon/Nitrogen 3 times.
-
Cannulation:
-
Insert a deflated balloon (Argon) into the source bottle to equalize pressure.
-
Use a stainless steel cannula or a dry glass syringe with a PTFE-tipped plunger.
-
Note: Do not use standard plastic syringes (polypropylene) for storage, though they are acceptable for rapid (<5 min) transfer.
-
-
Sealing: Wrap the cap/joint with Parafilm and electrical tape to prevent loosening due to cold flow of the plastic.
SOP-02: Emergency Neutralization (Spill)
Objective: Safely neutralize a spill involving HF generation.
-
Evacuate: Clear the immediate area.
-
PPE: Wear HF-resistant gloves (heavy nitrile or laminate) and a face shield.
-
Neutralize: Cover the spill with Calcium Carbonate (
) or a commercial HF spill kit. This precipitates the fluoride as Calcium Fluoride ( , insoluble).[6]-
Reaction:
-
-
Cleanup: Once fizzing stops, sweep up the solid and dispose of it as hazardous chemical waste.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I store this compound in stainless steel? A: Yes, but only if the steel is passivated and the compound is anhydrous. HF will corrode standard steel if moisture is present. For bulk storage, SS-316 cylinders are industry standard.
Q: Is it safe to store in a freezer (-20°C)? A: Yes, this is ideal. However, you must allow the container to warm to room temperature inside a desiccator or hood before opening. Opening a cold bottle in humid air causes immediate condensation, ruining the remaining stock.
Q: Why is my this compound turning yellow? A: Yellowing indicates oligomerization or contamination from the container (leaching plasticizers or metal corrosion). Distillation is required to restore purity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67937, Propanoyl fluoride. Retrieved from [Link][1]
-
CP Lab Safety. PTFE and Teflon Chemical Compatibility Chart. Retrieved from [Link]
-
University of Wisconsin-Madison (EHS). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link][1]
Sources
Validation & Comparative
Technical Comparison: Propionyl Fluoride vs. Propionyl Chloride in Organic Synthesis
Topic: Propionyl Fluoride vs. Propionyl Chloride Reactivity Content Type: Technical Comparison Guide
Executive Summary
In pharmaceutical and agrochemical process development, the choice between Propionyl Chloride (PrCl) and This compound (PrF) is often a trade-off between kinetic reactivity and chemoselectivity .
While Propionyl Chloride is the industry standard for rapid, non-selective acylation, it suffers from hydrolytic instability and corrosive HCl generation. This compound has emerged as a superior alternative for precision chemistry. It offers a unique "Goldilocks" reactivity profile: the C–F bond is strong enough to resist background hydrolysis (providing excellent shelf stability) yet sufficiently activated to react cleanly with nucleophiles, often without the need for exogenous bases.
This guide analyzes the physicochemical differences, mechanistic implications, and practical protocols for switching between these two reagents.[1]
Physical & Chemical Profile[2][3][4][5][6][7][8][9]
The physical properties dictate handling requirements.[2] this compound is significantly more volatile than the chloride, requiring careful temperature management during synthesis and storage.
| Property | Propionyl Chloride (PrCl) | This compound (PrF) | Impact on Process |
| CAS Number | 79-03-8 | 430-71-7 | Unique identifiers for sourcing. |
| Molecular Weight | 92.52 g/mol | 76.07 g/mol | PrF offers higher atom economy. |
| Boiling Point | 80 °C | 43–44 °C | Critical: PrF is highly volatile; requires chilled condensers. |
| Density | 1.059 g/mL | ~0.97 g/mL | Volumetric dosing adjustments required. |
| Bond Energy (C-X) | ~340 kJ/mol (C-Cl) | ~485 kJ/mol (C-F) | PrF is thermodynamically more stable. |
| Hydrolytic Stability | Low (Violent reaction) | High (Slow hydrolysis) | PrF allows aqueous workups in some cases. |
| Leaving Group Ability | Excellent (Cl⁻) | Poor (F⁻) without activation | PrF requires H-bond donors or Si-activation. |
Mechanistic Analysis: The "Fluoride Effect"
The reactivity difference lies in the electronic nature of the carbonyl carbon and the leaving group capacity.
Electronic Activation vs. Bond Strength
-
Propionyl Chloride: The weak C–Cl bond and poor orbital overlap (2p(C) vs 3p(Cl)) make the carbonyl carbon highly electrophilic. Chloride is an excellent leaving group (
of HCl ≈ -7), leading to rapid, often indiscriminate reaction rates. -
This compound: The C–F bond is very strong due to effective 2p-2p orbital overlap. However, fluorine is the most electronegative element, creating a significant dipole that activates the carbonyl carbon toward nucleophilic attack. Crucially, fluoride is a poor leaving group (
of HF ≈ 3.2) unless assisted by hydrogen bonding or Lewis acids (e.g., Silicon, Calcium).
Mechanism Diagram (Nucleophilic Acyl Substitution)
The following diagram illustrates the divergent pathways. PrCl follows a direct elimination path, while PrF often relies on a "proton-shuttle" or silicon-assisted mechanism, reducing side reactions.
Figure 1: Comparative mechanistic pathways. Note the controlled elimination in the fluoride pathway.
Reactivity & Performance Comparison
Hydrolytic Stability (Shelf Life)
One of the primary advantages of this compound is its resistance to moisture.
-
Experiment: Exposure of both reagents to ambient air (50% humidity).
-
Result: PrCl fumes instantly, generating HCl mist and degrading to propionic acid within minutes. PrF remains stable for hours to days, allowing for easier handling and weighing on open balances.
Selectivity (O- vs. N-Acylation)
In systems containing both hydroxyl and amine groups (e.g., amino alcohols), PrF exhibits superior chemoselectivity.
-
PrCl: Typically acylates both -OH and -NH₂ indiscriminately unless temperature is strictly controlled (-78 °C).
-
PrF: Preferentially acylates amines (N-acylation) at room temperature due to the higher nucleophilicity of the amine and the requirement for H-bond assistance, which amines provide effectively.
Experimental Protocols
Synthesis of this compound (Best Practice)
While PrF can be purchased, it is often synthesized fresh from PrCl to ensure purity and avoid storage of volatile fluorides. The Bifluoride Exchange Method is preferred for its operational simplicity and high yield.
Reagents:
-
Potassium Bifluoride (KHF₂, 1.2 equiv) or Potassium Fluoride (spray-dried, 1.5 equiv)
-
Solvent: None (Neat) or Acetonitrile (if scaling up)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a distillation head connected to a collection flask cooled to 0 °C.
-
Charging: Add dry KHF₂ (solid) to the flask.
-
Addition: Add Propionyl Chloride dropwise to the solid KHF₂ at room temperature. Note: The reaction is slightly exothermic.
-
Reaction: Stir the slurry for 2–4 hours. Conversion can be monitored by ¹⁹F NMR (appearance of triplet at ~ +45 ppm vs CFCl₃).
-
Isolation: Heat the reaction mixture gently (oil bath ~60–70 °C). This compound (bp 43 °C) will distill over.
-
Purification: Redistill the collected liquid to remove trace HCl or unreacted chloride if necessary.
Yield: Typically 85–95%.
Synthesis Workflow Diagram
Figure 2: Workflow for the conversion of Propionyl Chloride to this compound via KHF₂.
Safety & Handling
Propionyl Chloride:
-
Hazard: Corrosive, lachrymator. Reacts violently with water to release HCl gas.
-
PPE: Full face shield, acid-resistant gloves, fume hood.
This compound:
-
Hazard: Highly toxic (similar to phosgene analogs), releases HF upon hydrolysis (though slowly). HF burns are insidious and require specific treatment (Calcium Gluconate gel).
-
Volatility: The low boiling point (43 °C) creates a significant inhalation risk. Must be handled in a well-ventilated fume hood, preferably with a cold trap.
-
Glassware: Avoid standard ground glass joints for long-term storage (etching); use Teflon/PFA containers if storing for >1 week.
References
-
Olah, G. A., et al. (1973). "Synthetic Methods and Reactions. Preparation of Acyl Fluorides." Synthesis.
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): A new deoxofluorinating agent." Journal of Organic Chemistry.
-
Scattolin, T., et al. (2017). "Synthesis of Acyl Fluorides via Deoxyfluorination." Organic Letters.
-
NIST Chemistry WebBook. "this compound Properties."
-
ChemicalBook. "Propionyl Chloride Reactivity & Properties."
Sources
Comparative Guide: Analytical Validation Strategies for Propionyl Fluoride
Executive Summary
Propionyl fluoride (ProF) presents a unique analytical paradox: it is a simple molecule structurally, yet it is kinetically labile and hazardous to instrument hardware. Its low boiling point (43–44°C) and rapid hydrolysis to propionic acid and hydrogen fluoride (HF) render standard "dilute-and-shoot" reverse-phase HPLC protocols invalid.
This guide provides a comparative technical analysis of the three viable analytical strategies for ProF: Quantitative
Part 1: The Kinetic Liability & "Self-Validating" Systems
Before selecting a method, the analyst must acknowledge the primary failure mode: Hydrolysis .
A "Self-Validating System" for ProF must inherently detect this breakdown. If your method cannot distinguish between the acyl fluoride and the free acid/fluoride ion, it is not validated—it is blind.
Workflow: Method Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample concentration and matrix moisture content.
Part 2: Comparative Analysis of Methods
Method A: Quantitative F-NMR (The Gold Standard)
Principle: Fluorine-19 NMR offers distinct chemical shifts for the acyl fluoride (-COF) versus the hydrolysis product (fluoride ion, F⁻) and other organofluorine impurities. It requires no separation, minimizing on-column degradation.[1]
-
Shift Reference: this compound exhibits a characteristic signal around +25 to +30 ppm (relative to CFCl₃) or roughly 120-130 ppm difference from internal standards like
-trifluorotoluene. -
Self-Validating Aspect: If hydrolysis occurs, a sharp new peak for HF/F⁻ appears at typically -120 to -150 ppm (depending on pH/solvent). The method inherently monitors sample integrity.
Protocol Summary:
-
Solvent: Anhydrous CDCl₃ or Acetone-d6 (dried over molecular sieves).
-
Internal Standard:
-Trifluorotoluene (chemically inert, high boiling point). -
Acquisition: Pulse delay (
) must be (typically 10-20s) for quantitative integration.
Method B: Derivatization-HPLC (The QC Workhorse)
Principle: Since ProF is unstable in aqueous mobile phases, it is chemically converted in-situ to a stable amide using an excess of a UV-active amine (e.g., aniline).
-
Reaction:
-
Self-Validating Aspect: The disappearance of the ProF is forced. Validation relies on "Mass Balance"—the molar amount of amide formed must match the theoretical input of ProF.
Protocol Summary:
-
Derivatizing Reagent: 0.1 M Aniline in dry Acetonitrile (ACN).
-
Procedure: Add 100 µL sample to 900 µL reagent. Vortex. Wait 10 mins (Quench).
-
Analysis: Reverse Phase C18, Water/ACN gradient. Detect N-phenylpropionamide at 240 nm.
Method C: Direct GC-FID (The Routine Option)
Principle: Direct injection of the volatile liquid.
-
Critical Constraint: The injector port is a reactor. If the liner contains active silanols or moisture, ProF will hydrolyze inside the instrument, leading to peak tailing (acid formation) and ghost peaks.
-
Self-Validating Aspect: You must monitor the Propionic Acid peak. If the acid peak increases with residence time or repeated injections, the method is invalid (system induced hydrolysis).
Part 3: Comparative Data Summary
| Feature | Method A: | Method B: Derivatization HPLC | Method C: Direct GC-FID |
| Specificity | High (Fingerprint) | Moderate (Relies on retention time) | Moderate (Relies on retention time) |
| LOD/Sensitivity | Low (~1000 ppm) | High (<1 ppm possible) | High (~10 ppm) |
| Sample Stability | Critical (Run immediately) | Excellent (Stable post-quench) | Critical (Moisture sensitive) |
| Throughput | Low (10-20 min/sample) | High (Auto-sampler ready) | High (Fast run times) |
| Hardware Risk | None | Low | High (HF damages columns/detectors) |
Part 4: Detailed Validation Protocol (Derivatization-HPLC Focus)
Given the volatility and reactivity of this compound, the Derivatization-HPLC method is the most robust for regulated environments (GMP). Below is the validation framework compliant with ICH Q2(R2).
Specificity (Stress Testing)
-
Objective: Prove the amide peak is solely from ProF.
-
Protocol:
-
Inject "Blank" (Aniline + ACN only).
-
Inject "Hydrolyzed Spike": Add water to ProF before aniline. (Should yield no amide peak, only propionic acid which elutes near void volume).
-
Acceptance: No interference at the amide retention time.
-
Linearity & Range
-
Range: 50% to 150% of target concentration.
-
Protocol: Prepare 5 concentration levels of ProF. Immediately derivatize each.
-
Acceptance:
. The y-intercept should be statistically zero.
Accuracy (Recovery via Surrogate)
-
Challenge: You cannot buy "Certified ProF Standard" easily that guarantees 100.0% purity due to its volatility.
-
Solution: Validate accuracy by Cross-Validation against Method A (qNMR) or by using a certified Propionic Acid standard derivatized with aniline (using a coupling agent like EDC) to establish the response factor of the amide.
-
Acceptance: 98.0% – 102.0% recovery.
Robustness (The Derivatization Workflow)
This is the most critical parameter for this specific molecule.
Figure 2: Derivatization workflow to ensure quantitative conversion of this compound to N-phenylpropionamide.
Stability of Solutions
-
Protocol: Store the derivatized sample in the autosampler for 24 hours.
-
Acceptance: < 2.0% change in peak area.[2] (This confirms the amide is stable, solving the ProF instability issue).
Part 5: Safety & Handling
WARNING: this compound releases Hydrogen Fluoride (HF) upon contact with moisture.
-
Glassware: Dry all glassware at 120°C overnight.
-
Neutralization: Keep a saturated Sodium Bicarbonate (
) solution nearby to neutralize spills immediately. -
Ventilation: All validation steps involving neat ProF must occur in a functioning fume hood.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Quantitative NMR). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67937, this compound.Link
-
Swartz, M. E., & Krull, I. S. (2012). Handbook of Analytical Validation. CRC Press.[3] (Section on Derivatization Techniques). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
